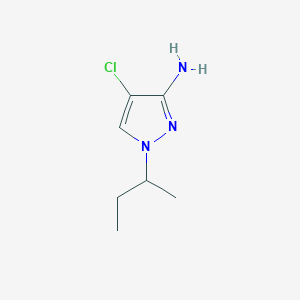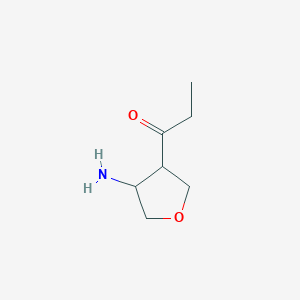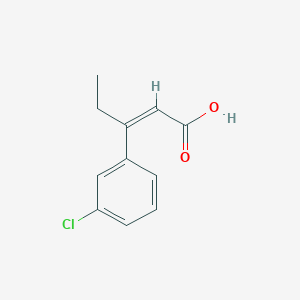
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-methoxy-2,5-dimethylbenzene. One common method is to react 4-methoxy-2,5-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 4-methoxy-2,5-dimethylbenzene-1-sulfonyl chloride. This intermediate can then be treated with a fluoride source, such as potassium fluoride (KF), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonamides or thiols.
Applications De Recherche Scientifique
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in the study of enzyme mechanisms and protein labeling due to its reactive sulfonyl fluoride group.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming stable adducts with serine or cysteine residues, thereby blocking the catalytic function of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Methoxy-2,5-dimethylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chloride or sulfonamide groups. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable functional group in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H11FO3S |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-methoxy-2,5-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 |
Clé InChI |
UZRMGFGRENTJBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)F)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



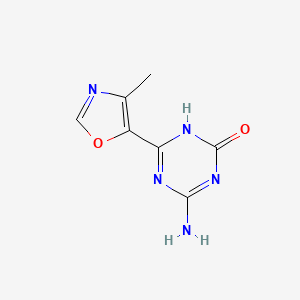
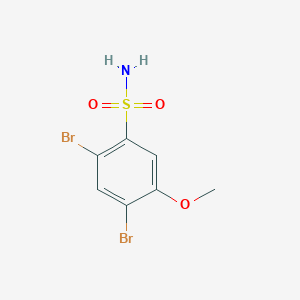
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
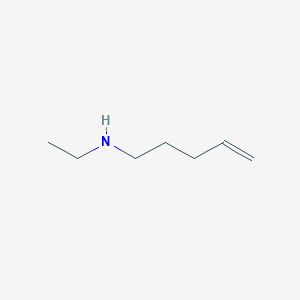


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
